2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
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Overview
Description
- It contains a pyrazole ring, a pyridine ring, and an amine functional group.
- The compound’s systematic name reflects its structure: it has an isopropyl group (1-isopropyl), a pyridine ring (pyridin-3-yl), and a pyrazole ring (1H-pyrazol-5-yl) attached to an ethylamine moiety.
- But-3-yn-1-amine is used in various scientific and industrial applications due to its unique structure.
2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine: , is a chemical compound with the empirical formula .
Preparation Methods
Synthetic Routes: While specific synthetic routes for but-3-yn-1-amine may vary, one common method involves the reaction of propargyl bromide with ammonia or an amine under appropriate conditions.
Industrial Production: Industrial-scale production typically involves optimized processes using catalysts and efficient purification techniques.
Chemical Reactions Analysis
Reactivity: But-3-yn-1-amine can undergo various reactions, including
Common Reagents: Alkyl halides, acids, bases, and other typical organic reagents.
Major Products: Substituted derivatives of but-3-yn-1-amine, depending on the reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
- The exact mechanism of action for but-3-yn-1-amine depends on its specific application.
- In biological systems, it may interact with receptors, enzymes, or other biomolecules.
- Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: But-3-yn-1-amine’s alkyne functionality sets it apart from many other amines.
Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights.
Properties
Molecular Formula |
C13H18N4 |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N4/c1-10(2)17-12(5-6-14)8-13(16-17)11-4-3-7-15-9-11/h3-4,7-10H,5-6,14H2,1-2H3 |
InChI Key |
NHGRZTHBFKCIQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CN=CC=C2)CCN |
Origin of Product |
United States |
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